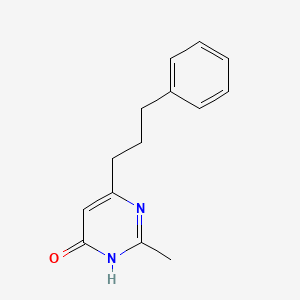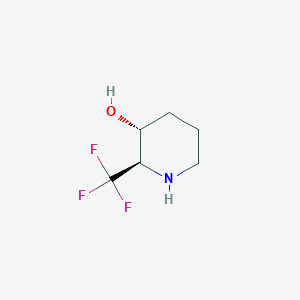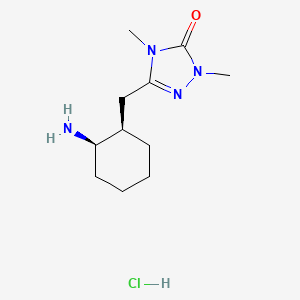![molecular formula C7H12N4 B13346593 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a fused pyrazolo-pyrazine ring system, which is known for its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 1,2-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or acetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The choice of solvents, catalysts, and purification methods is critical to achieving high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolo[1,5-a]pyrazines .
Aplicaciones Científicas De Investigación
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship studies conducted .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These compounds have variations in substituents, which can affect their biological activities and chemical reactivity.
Uniqueness
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5,8H2,1H3 |
Clave InChI |
WYJKUIKPJAEEKL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2C(=C(C=N2)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
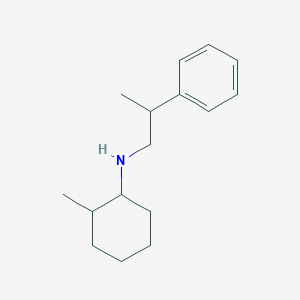


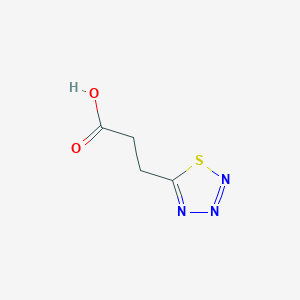


![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)

